Ns-DAB*HCl
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Overview
Description
Ns-DAB*HCl is a chemical compound that features a nitrobenzenesulfonyl group attached to a 1,4-diaminobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ns-DAB*HCl typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ns-DAB*HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrazine or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various organic solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonyl derivatives .
Scientific Research Applications
Ns-DAB*HCl has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ns-DAB*HCl involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonamide
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Uniqueness
Ns-DAB*HCl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H16ClN3O4S |
---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |
InChI Key |
IWCNMIPFYPTQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN.Cl |
Origin of Product |
United States |
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